molecular formula C22H22N2O3S B11664362 4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide

Cat. No.: B11664362
M. Wt: 394.5 g/mol
InChI Key: FKSKUOJJASYTFZ-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound belongs to the benzamide class and is characterized by the presence of benzyl, methylsulfonyl, and methylphenyl groups attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide typically involves the reaction of 4-aminobenzamide with benzyl chloromethyl sulfone and 4-methylphenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A microreactor system can be employed to optimize reaction conditions, including reaction rates, temperature, and pressure. This method allows for precise control over the reaction parameters, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation. The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is unique due to its specific combination of benzyl, methylsulfonyl, and methylphenyl groups, which confer distinct chemical and biological properties. Its potential therapeutic applications, particularly in cancer treatment, set it apart from other similar compounds.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C22H22N2O3S/c1-17-8-12-20(13-9-17)23-22(25)19-10-14-21(15-11-19)24(28(2,26)27)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25)

InChI Key

FKSKUOJJASYTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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